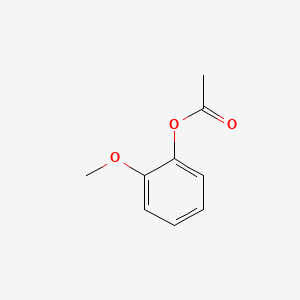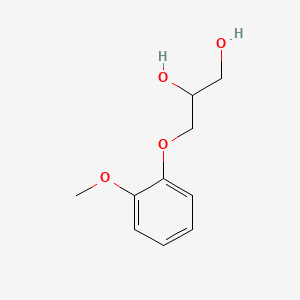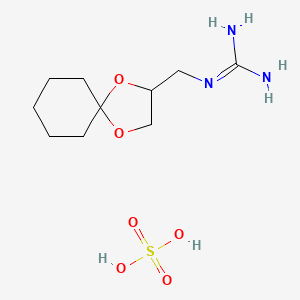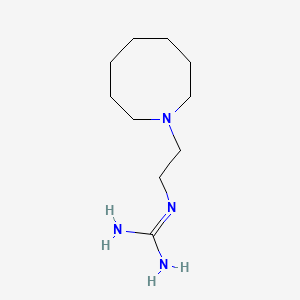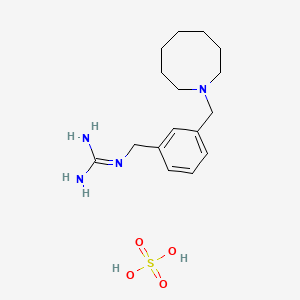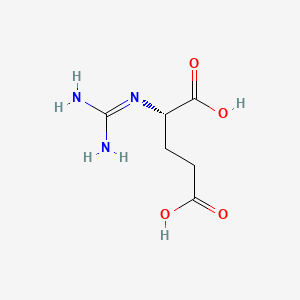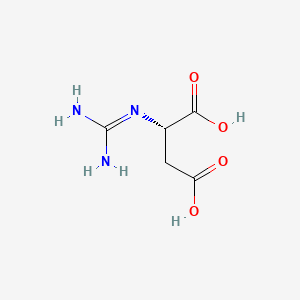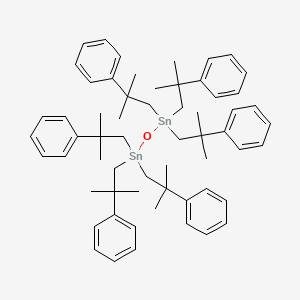
Fenbutatin oxide
Overview
Description
Fenbutatin oxide is an organotin compound with the chemical formula C₆₀H₇₈OSn₂. It is primarily used as an acaricide, which means it is effective in controlling mite infestations. This compound is particularly useful against a variety of mites, including red spider mites, rust mites, and spider mites. This compound works by inhibiting the mites’ cellular respiration, causing them to die .
Mechanism of Action
Target of Action
Fenbutatin oxide, an organotin compound, is primarily used as an acaricide to control a variety of mites . The primary targets of this compound are mites, including red spider mites, rust mites, and spider mites . These tiny arachnids feed on plant sap, causing significant damage to plants and posing a major threat to agricultural productivity .
Mode of Action
This compound works by inhibiting the mites’ cellular respiration , causing them to die . It is considered a contact acaricide, meaning it requires direct contact with mites to be effective . This compound forms a protective film on treated surfaces, such as leaves or stems, through which mites can pass, causing them to be exposed and subsequently die . This mode of action helps minimize resistance in mite populations, as it is difficult for them to become resistant to physical barriers .
Biochemical Pathways
This compound is an inhibitor of mitochondrial ATP synthase . This compound disrupts the life processes of the mite by inhibiting their cellular respiration . It is suspected that this compound inhibits adenosine triphosphate (ATP) enzymes , paralyzing the insects’ cardiovascular and respiratory systems by inhibiting oxidative phosphorylation .
Pharmacokinetics
This compound exhibits a long-lasting residual effect due to its slow-acting nature . This means it remains effective over a long period of time, providing ongoing protection against mite populations . Most of the administered this compound is rapidly excreted in the feces following multiple dosing . Essentially no this compound is excreted via the urine . The highest tissue concentrations of this compound were found in liver, kidneys, and fat .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of mites’ cellular respiration . This leads to the death of the mites . Sub-lethal effects of this compound have also been observed, affecting the olfactory response of predatory mites .
Action Environment
When planning this compound applications, environmental factors such as wind speed, temperature, relative humidity, and rainfall forecasts should be considered . Spraying during periods of high winds or heavy rain may cause the application to be ineffective or drift off target . This compound tends to be very persistent in soil and water systems
Biochemical Analysis
Biochemical Properties
Fenbutatin oxide interacts with various biomolecules, primarily enzymes, to exert its effects. It is suspected to inhibit adenosine triphosphate (ATP) enzymes , which play a crucial role in cellular energy transfer. This interaction disrupts the normal biochemical reactions within the target organisms .
Cellular Effects
This compound has significant effects on cellular processes. It works by inhibiting the mites’ cellular respiration, leading to their death . This compound’s impact extends to various types of cells, influencing cell function and potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with ATP enzymes . By inhibiting these enzymes, this compound disrupts oxidative phosphorylation, a critical process for energy production in cells . This disruption leads to paralysis of the insects’ cardiovascular and respiratory systems .
Temporal Effects in Laboratory Settings
This compound is known for its long-lasting residual effect . It is a slow-acting insecticide, which means it remains effective over a long period of time, providing ongoing protection against mite populations . This feature is particularly beneficial in agriculture, where crops may require protection throughout their growth cycle .
Metabolic Pathways
Given its mode of action, it likely interacts with enzymes involved in energy production, such as those involved in oxidative phosphorylation .
Transport and Distribution
This compound is distributed within cells and tissues through its interaction with various biomolecules. It forms a protective film on treated surfaces, such as leaves or stems, through which mites can pass, causing them to be exposed and subsequently die .
Subcellular Localization
Given its mode of action, it is likely that it interacts with ATP enzymes located in the mitochondria, the powerhouse of the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenbutatin oxide is synthesized through a multi-step process. The initial step involves the reaction of 2-chloromethyl-2-phenylpropane with magnesium to form a Grignard reagent. This reagent then reacts with tin tetrachloride to produce tris(2-methyl-2-phenylpropyl)tin chloride. Finally, this intermediate undergoes a condensation reaction in the presence of sodium hydroxide to yield this compound .
Industrial Production Methods
In industrial settings, this compound is produced by mixing an organic solvent with a wet product of this compound, followed by distillation and dehydration . This method ensures the compound is obtained in a pure and stable form suitable for agricultural applications.
Chemical Reactions Analysis
Types of Reactions
Fenbutatin oxide primarily undergoes oxidation and substitution reactions. These reactions are crucial for its effectiveness as an acaricide.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Substitution: The compound can undergo substitution reactions with various nucleophiles, including halides and alkoxides, in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include various organotin derivatives, which retain the acaricidal properties of this compound .
Scientific Research Applications
Fenbutatin oxide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of organotin compounds in various chemical reactions.
Biology: Researchers use this compound to investigate the effects of organotin compounds on cellular respiration and mitochondrial function.
Medicine: Although not widely used in medicine, this compound’s mechanism of action provides insights into the development of new drugs targeting mitochondrial ATP synthase.
Comparison with Similar Compounds
Similar Compounds
Tributyltin oxide: Another organotin compound used as an antifouling agent in marine paints.
Fentin: An organotin compound used as a fungicide.
Cyhexatin: An organotin compound used as an acaricide similar to fenbutatin oxide.
Uniqueness
This compound is unique due to its high efficacy against a broad spectrum of mites and its specific mode of action targeting mitochondrial ATP synthase. Unlike some other organotin compounds, this compound is less volatile and more stable, making it a preferred choice for agricultural applications .
Properties
IUPAC Name |
tris(2-methyl-2-phenylpropyl)-tris(2-methyl-2-phenylpropyl)stannyloxystannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C10H13.O.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;;/h6*4-8H,1H2,2-3H3;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXINJBQVZWYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)O[Sn](CC(C)(C)C3=CC=CC=C3)(CC(C)(C)C4=CC=CC=C4)CC(C)(C)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H78OSn2 | |
| Record name | FENBUTATIN OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032391 | |
| Record name | Fenbutatin oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1052.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fenbutatin oxide is a white crystalline solid with a mild odor., White solid; [Merck Index], Solid | |
| Record name | FENBUTATIN OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fenbutatin oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5276 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
235-240 °C @ 0.05 mm | |
| Record name | FENBUTATIN OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility @ 23 °C: 6 g/l acetone; 140 g/l benzene; 380 g/l dichloromethane., Very slightly soluble in aliphatic hydrocarbons and mineral oils., In water, 0.0127 mg/l at 20 °C., 1.27e-05 mg/mL at 20 °C | |
| Record name | FENBUTATIN OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.42 g/cu cm | |
| Record name | FENBUTATIN OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.8X10-11 mm Hg @ 25 °C | |
| Record name | FENBUTATIN OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crytalline powder | |
CAS No. |
13356-08-6 | |
| Record name | FENBUTATIN OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fenbutatin oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13356-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenbutatin oxide [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013356086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Distannoxane, 1,1,1,3,3,3-hexakis(2-methyl-2-phenylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenbutatin oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tris(2-methyl-2-phenylpropyl)tin) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENBUTATIN OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSV4C2L4E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FENBUTATIN OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138-139 °C, 138 °C | |
| Record name | FENBUTATIN OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Fenbutatin oxide is an organotin acaricide that disrupts energy production within mite cells. [, , , ] While the exact mechanism is not fully elucidated, it's suggested to interfere with mitochondrial function, ultimately leading to mite death. []
ANone: The molecular formula of this compound is C48H64OSn2, and its molecular weight is 872.41 g/mol. []
ANone: While the provided research articles don't include detailed spectroscopic data, GC/MS analysis has been successfully employed for identifying this compound and its impurities. []
ANone: Research suggests that the formulation type can influence the efficacy of this compound. Flowable formulations have demonstrated better efficacy against resistant mites compared to wettable powder formulations. [] This difference might be attributed to improved stability or bioavailability in specific formulations.
ANone: This aspect is not covered in the provided research articles, which primarily focus on the acaricidal properties and applications of this compound.
ANone: The provided research primarily utilizes laboratory and field experiments to assess the efficacy and resistance of this compound. Computational modeling and QSAR studies are not extensively discussed.
ANone: While widely used previously, this compound is no longer authorized for use within the European Union. [] This decision stems from the lack of comprehensive toxicological data on di-hydroxy this compound, a metabolite and impurity found in the technical active substance. []
ANone: The provided research primarily focuses on the acaricidal effects and resistance development of this compound, with limited information on its detailed pharmacokinetics and pharmacodynamics in mites or other organisms.
ANone: Extensive research has been conducted to assess the efficacy of this compound against various mite species in both laboratory and field conditions. [, , , , , , , , ] These studies utilize various methods, including leaf disk bioassays, field trials on different crops like citrus, apple, and pear, and assessments of mite mortality, population reduction, and resistance development. [, , , , , , , , ]
ANone: Yes, resistance to this compound has been observed in various mite species, particularly those frequently exposed to this acaricide. [, , , ] The level of resistance can vary geographically and depend on past acaricide usage patterns in specific regions. []
ANone: Due to its structural similarity to other organotin acaricides, cross-resistance between this compound and compounds like azocyclotin and cyhexatin has been observed. [, , , ] Additionally, positive cross-resistance was found between this compound and bromopropylate in a study on citrus mites. []
ANone: While the provided research primarily focuses on the acaricidal effects of this compound, it acknowledges the lack of comprehensive toxicological data as a reason for its ban in the European Union. [] This highlights the importance of continuous research on potential toxicological effects for a comprehensive safety assessment.
ANone: This aspect is not directly relevant to this compound, as it is primarily used as an agricultural acaricide and not a pharmaceutical drug.
ANone: This aspect is not extensively covered in the provided research, which focuses primarily on the efficacy and resistance development of this compound.
ANone: Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is widely employed for analyzing this compound residues in various matrices like citrus fruits, soil, and plant materials. [, , , ] These methods offer high sensitivity and selectivity for detecting trace amounts of this compound. [, , , ]
ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has also been explored for this compound determination, particularly in complex matrices like tomatoes, cucumbers, and bananas. [] This method offers advantages in terms of separation efficiency and sensitivity. []
ANone: this compound exhibits moderate persistence in the soil environment, with an approximate half-life of one year. [] Its residues are primarily concentrated in the upper soil layers (0-30 cm) with minimal leaching to lower depths. [] This suggests a relatively low risk of groundwater contamination. []
ANone: The two principal metabolites of this compound in soil are dihydroxy-bis(2-methyl-2-phenylpropyl)stannane and 2-methyl-2-phenylpropyl stannonic acid. [] These metabolites are found in lower concentrations compared to the parent compound, suggesting ongoing degradation processes in the soil. []
ANone: While the provided research does not explicitly discuss the dissolution and solubility properties of this compound, its formulation into different types like flowable concentrates and wettable powders suggests varying solubility characteristics depending on the solvent system and formulation components. [, ]
ANone: Several studies highlight the importance of analytical method validation for accurate and reliable determination of this compound residues. [, , , ] These studies emphasize parameters like recovery, precision, linearity, and limits of detection and quantification to ensure method reliability and compliance with regulatory standards. [, , , ]
ANone: This aspect is not extensively covered in the provided research, which primarily focuses on the scientific aspects of this compound's efficacy, resistance, and analytical methods.
ANone: Yes, several alternative acaricides with different modes of action are available for managing mite populations in crops. These include abamectin, amitraz, azocyclotin, bromopropylate, chlorfenapyr, cyhexatin, dicofol, etoxazole, fenpropathrin, flufenoxuron, hexythiazox, propargite, pyridaben, pyrimidifin, spirodiclofen, and tetradifon. [, , , , , , , , , , , , ] The choice of acaricide should be based on factors like target mite species, resistance patterns in the local population, and potential impact on beneficial insects and the environment. [, , , , , , , , , , , , ]
ANone: Research on this compound utilizes standard laboratory techniques like bioassays, chemical analysis using GC and HPLC, and field trials for efficacy assessment. [, , , , , , , , , , , , , ] Access to these established infrastructures and resources is essential for continued research and development of alternative acaricides and pest management strategies.
ANone: Research on this compound and alternative acaricides necessitates collaboration across multiple disciplines, including entomology, chemistry, toxicology, environmental science, and agricultural practices. [, , , , , , , , , , , , , , , , , ] This interdisciplinary approach is crucial for developing sustainable and effective pest management solutions that balance efficacy, environmental safety, and human health.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


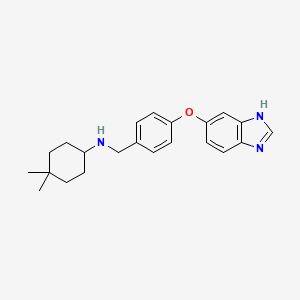

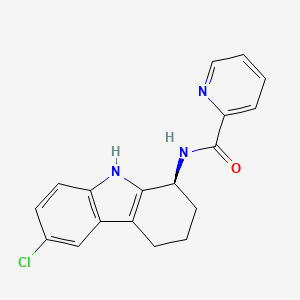
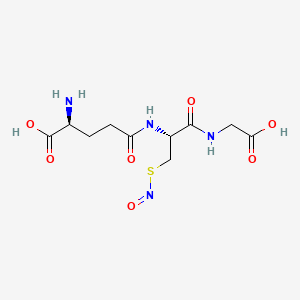
![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1672413.png)

